molecular formula C12H7Cl2NO2 B8400418 2-(3-Chlorophenoxy)nicotinoyl chloride

2-(3-Chlorophenoxy)nicotinoyl chloride

Cat. No. B8400418
M. Wt: 268.09 g/mol
InChI Key: AWBMTFPERLKLPT-UHFFFAOYSA-N
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Patent
US04251263

Procedure details

In the same manner as in Example 1(b) the 22.1 grams of 2-(3-chlorophenoxy) nicotinic acid was combined with 13.0 grams (0.1 mole) thionyl chloride, 0.5 grams triethylamine hydrochloride and 200 milliliters chloroform to produce 23.2 grams (98.3% of theoretical yield) of 2-(3-chlorophenoxy)nicotinoyl chloride, m.p. 72°-74° C.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[O:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9].S(Cl)([Cl:20])=O>Cl.C(N(CC)CC)C.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[O:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([Cl:20])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C(=O)Cl)C=CC=N2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 98.3%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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